REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:13]#[N:14])=[C:4]([C:8]([O:10]CC)=[O:9])[NH:5][C:6]=1[CH3:7].[OH-].[Na+]>CO.O>[Cl:1][C:2]1[C:3]([C:13]#[N:14])=[C:4]([C:8]([OH:10])=[O:9])[NH:5][C:6]=1[CH3:7] |f:1.2|
|
Name
|
ethyl 4-chloro-3-cyano-5-methyl-1H-pyrrole-2-carboxylate
|
Quantity
|
670 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(NC1C)C(=O)OCC)C#N
|
Name
|
Intermediate 15
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(NC1C)C(=O)OCC)C#N
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The EtOAc was washed with 1N NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted 2 times with EtOAc
|
Type
|
WASH
|
Details
|
each extract being washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined EtOAc layers were dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(NC1C)C(=O)O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 535 mg | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |